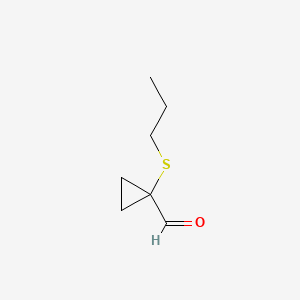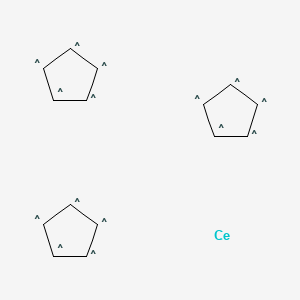
Cerium,tris(h5-2,4-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium,tris(h5-2,4-cyclopentadien-1-yl)- is a useful research compound. Its molecular formula is C15H15Ce and its molecular weight is 335.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cerium,tris(h5-2,4-cyclopentadien-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium,tris(h5-2,4-cyclopentadien-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Reduction Method: This method involves the reaction of cerium chloride with an excess of cyclopentadiene in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation[][1].
Indirect Method: This method first prepares sodium or potassium cyclopentadienide, which then reacts with cerium salts to form tris(cyclopentadienyl)cerium[][1].
Industrial Production Methods
While specific industrial production methods for cerium, tris(h5-2,4-cyclopentadien-1-yl)- are not widely documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Substitution reactions can occur, where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, peroxides
Reducing Agents: Hydrogen, hydrides
Solvents: Non-polar organic solvents are commonly used due to the compound’s solubility properties.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxides, while substitution reactions can produce a variety of cerium complexes.
Applications De Recherche Scientifique
Cerium, tris(h5-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and carbonylation[][1].
Material Science: The compound is utilized in the development of advanced materials, including those used in the steel industry to enhance performance and quality[][1].
Chemical Research: It serves as a model compound for studying the properties and reactivity of organometallic complexes[][1].
Mécanisme D'action
The mechanism by which cerium, tris(h5-2,4-cyclopentadien-1-yl)- exerts its effects involves the interaction of the cerium ion with various molecular targets. The cyclopentadienyl ligands stabilize the cerium ion, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(ethylcyclopentadienyl)cerium
- Tris(i-propylcyclopentadienyl)cerium
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium
Uniqueness
Cerium, tris(h5-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand coordination and the resulting stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C15H15Ce |
|---|---|
Poids moléculaire |
335.39 g/mol |
InChI |
InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H; |
Clé InChI |
KVKFRWDTQLSAGU-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
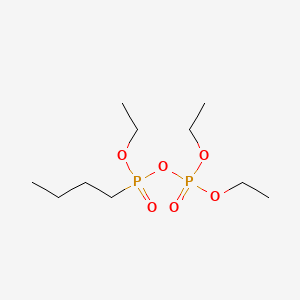
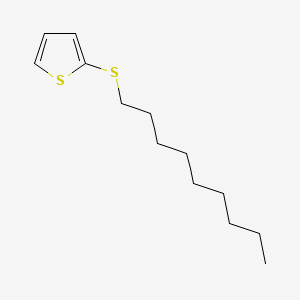
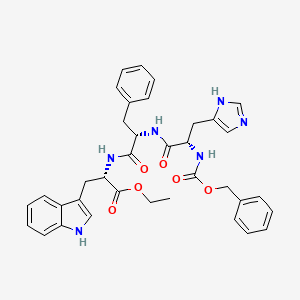
![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)

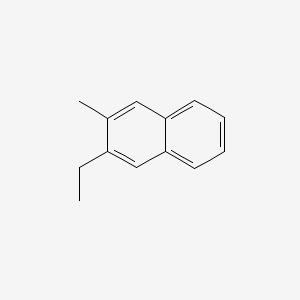
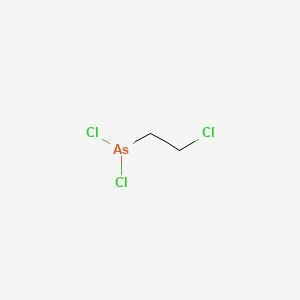
![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)


![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)

